molecular formula C7H10N2 B074288 (4-Methylpyridin-3-YL)methanamine CAS No. 1443-42-1

(4-Methylpyridin-3-YL)methanamine

Cat. No. B074288
CAS RN: 1443-42-1
M. Wt: 122.17 g/mol
InChI Key: VLIQJGACTLGWCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Methylpyridin-3-yl)methanamine-related compounds often involves complex organic reactions aimed at introducing or modifying functional groups to achieve desired pharmacological properties. For example, the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine demonstrated high selectivity and potency as serotonin 5-HT1A receptor-biased agonists, suggesting a meticulous design and synthesis process to achieve specific biological activities (Sniecikowska et al., 2019).

Molecular Structure Analysis

Molecular structure plays a crucial role in the biological activity and interaction of compounds with their targets. The detailed characterization of compounds, including (4-Methylpyridin-3-yl)methanamine derivatives, employs techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, providing insights into their structural integrity and stability under various conditions. For instance, compounds have been characterized spectroscopically to confirm their structure and understand their interaction mechanisms (Ganesh Shimoga et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving (4-Methylpyridin-3-yl)methanamine derivatives highlight their versatility and reactivity, pivotal for developing new chemical entities with potential therapeutic applications. Studies have shown that such compounds participate in various chemical reactions, leading to the formation of complex molecules with potential as drug candidates or materials with novel properties. For example, the creation of bicyclic diamino scaffolds from these compounds illustrates their utility in stabilizing specific molecular conformations beneficial for drug development (R. Bucci et al., 2018).

Physical Properties Analysis

The physical properties of (4-Methylpyridin-3-yl)methanamine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing insights into the compound's stability, crystallinity, and suitability for further applications. For instance, the investigation of liquid crystalline behavior and photophysical properties of related compounds has revealed their potential as mesogens and luminescent materials, highlighting the importance of physical properties in material science applications (T. N. Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for the practical application of (4-Methylpyridin-3-yl)methanamine derivatives. Studies focusing on the synthesis, structure elucidation, and spectroscopic analysis provide valuable information on the chemical behavior and potential applications of these compounds. For example, research on new piperidine derivatives has contributed to understanding their nonlinear optical (NLO) properties, opening new avenues for optoelectronic applications (M. Priya et al., 2019).

Scientific Research Applications

  • Antibacterial and Antifungal Activity : A synthesized compound related to (4-Methylpyridin-3-YL)methanamine displayed acceptable antibacterial and antifungal results (B. G. Rao, A. Prasad, & P. Rao, 2013).

  • Antidepressant Drug Candidates : Certain derivatives of (4-Methylpyridin-3-YL)methanamine were identified as promising antidepressant drug candidates due to their high 5-HT1A receptor affinity and selectivity (J. Sniecikowska et al., 2019).

  • Catalysts in Polymerization : Zinc(II) complexes bearing iminopyridines, related to (4-Methylpyridin-3-YL)methanamine, were used as pre-catalysts for the synthesis of polylactide, showing a preference for heterotactic polylactide (Kyuong Seop Kwon, S. Nayab, & J. Jeong, 2015).

  • Hydroxylation of Alkanes : Compounds containing a (4-Methylpyridin-3-YL)methanamine moiety were studied as catalysts for selective hydroxylation of alkanes, showing significant efficiency and selectivity (M. Sankaralingam & M. Palaniandavar, 2014).

  • Suzuki Coupling Reactions : Derivatives of 4-methylpyridin-2-amine, a related compound, were employed in Suzuki coupling reactions, demonstrating good to moderate yields (Gulraiz Ahmad et al., 2019).

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-ylmethyl methanamine were studied for their photocytotoxic properties, showing potential as therapeutic agents for cancer treatment (Uttara Basu et al., 2014; 2015).

  • Transfer Hydrogenation Reactions : Ruthenium(II) complexes with (4-Phenylquinazolin-2-yl)methanamine were effective in transfer hydrogenation reactions, showing high conversions and efficiency (Şemistan Karabuğa et al., 2015).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, closely related to (4-Methylpyridin-3-YL)methanamine, were synthesized and exhibited promising anticonvulsant activity (S. Pandey & R. Srivastava, 2011).

Safety And Hazards

The safety information for “(4-Methylpyridin-3-YL)methanamine” includes the following hazard statements: H302+H332-H315-H318 . This means it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye damage . The precautionary statements are P280-P305+P351+P338 , which means protective gloves/eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIQJGACTLGWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480898
Record name 1-(4-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-3-YL)methanamine

CAS RN

1443-42-1
Record name 1-(4-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Glaudin - 2021 - cdr.lib.unc.edu
Opioids, though commonly used for pain relief, cause harmful symptoms such as respiratory depression, constipation, and physical dependence. This occurs because the mu opioid …
Number of citations: 0 cdr.lib.unc.edu

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